3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC15785336
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO4 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
| Standard InChI Key | ANLZCGMJKWMXFP-BBBLOLIVSA-N |
| Isomeric SMILES | CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
| Canonical SMILES | CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate, reflects its stereochemistry and functional group arrangement. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 569679-06-7 |
| InChI Key | ANLZCGMJKWMXFP-GUBZILKMSA-N |
The bicyclic framework consists of a six-membered ring fused to a three-membered cyclopropane ring, with a nitrogen atom at position 3. The 6,6-dimethyl substituents introduce steric hindrance, stabilizing the molecule against ring-opening reactions.
Stereochemical Significance
The (1S,2S,5R) configuration dictates the compound’s spatial orientation, influencing its interactions with biological targets. Enantiomeric or diastereomeric forms exhibit distinct pharmacokinetic profiles, as demonstrated in analogues of hepatitis C virus (HCV) protease inhibitors like boceprevir .
Synthesis and Reaction Chemistry
Synthetic Routes
A prominent synthesis involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method achieves high yields (75–90%) and stereoselectivity, critical for pharmaceutical intermediates.
Key Steps:
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Cyclopropanation: Reaction of a substituted alkene with diazo compounds generates the bicyclic core.
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Esterification: Sequential protection of carboxyl groups with tert-butyl and methyl esters.
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Crystallization: Purification via recrystallization ensures enantiomeric purity >98%.
Reactivity and Functionalization
The tert-butyl ester acts as a robust protecting group, stable under acidic and basic conditions. In contrast, the methyl ester is selectively hydrolyzed under mild alkaline conditions (e.g., LiOH/THF), enabling downstream modifications. This differential reactivity is exploited in multi-step syntheses of antiviral agents .
Applications in Pharmaceutical Development
Role in Protease Inhibitor Synthesis
This compound is a key intermediate in the synthesis of boceprevir, an HCV NS3/4A protease inhibitor . The bicyclic scaffold mimics the transition state of peptide hydrolysis, enhancing binding affinity to the protease active site.
Case Study: Boceprevir Synthesis
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Intermediate Functionalization: The tert-butyl group is retained during coupling reactions, while the methyl ester is converted to a carboxamide.
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Chiral Resolution: The (1S,2S,5R) configuration ensures optimal stereocomplementarity with the HCV protease .
Versatility in Medicinal Chemistry
Beyond antivirals, the compound serves as a building block for:
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Neuroprotective agents: Derivatives modulate NMDA receptor activity, showing promise in Alzheimer’s disease models.
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Anticancer candidates: Functionalization at the nitrogen atom yields kinase inhibitors with nanomolar IC₅₀ values.
Biological Activity and Mechanism
Enzymatic Interactions
While the parent compound lacks direct bioactivity, its derivatives inhibit proteases and kinases via:
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Hydrogen bonding: The carboxylate groups interact with catalytic residues.
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Steric occlusion: The bicyclic core disrupts substrate binding pockets .
Pharmacokinetic Profiling
In preclinical studies, methyl ester analogues exhibit improved bioavailability (F = 45%) compared to free acids (F = 12%), attributed to enhanced membrane permeability.
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| SCH 503034 | (1R,2S,5S) configuration | HCV protease inhibition |
| Benzyl ester analogue | Benzyl vs. methyl ester | Lower metabolic stability |
The tert-butyl group in the target compound confers superior metabolic stability (t₁/₂ = 8.2 h) versus benzyl analogues (t₁/₂ = 1.5 h).
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